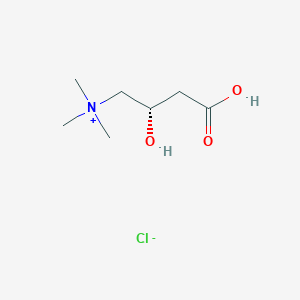

(+)-Carnitine hydrochloride

概述

描述

D-肉碱盐酸盐,也称为 (+)-β-羟基-γ-(三甲基铵基)丁酸盐盐酸盐,是一种季铵化合物。它是 L-肉碱的立体异构体,L-肉碱是动物体内天然存在的,在将长链脂肪酸转运到线粒体中以产生能量方面发挥着至关重要的作用。 然而,D-肉碱不是天然存在的,它会抑制 L-肉碱的活性,在高浓度下有毒 .

准备方法

合成路线和反应条件: D-肉碱盐酸盐可以通过多种方法合成。 一种常见的方法是使三甲胺盐酸盐与环氧氯丙烷反应生成 DL-肉碱盐酸盐,然后将其分离成 D 和 L 形式 . 另一种方法是使用 R-环氧氯丙烷和三甲胺在特定条件下制备 L-肉碱腈氯化物,然后将其转化为 D-肉碱盐酸盐 .

工业生产方法: D-肉碱盐酸盐的工业生产通常涉及使用上述方法进行大规模合成,然后进行纯化过程以确保高纯度和高收率。 在工业生产过程中,通常使用先进的色谱技术和结晶方法来实现所需的产质量 .

化学反应分析

反应类型: D-肉碱盐酸盐会发生多种类型的化学反应,包括:

氧化: 它可以被氧化形成各种酰基肉碱。

还原: 它可以从酰基肉碱还原回其原始形式。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和其他氧化剂。

还原: 使用硼氢化钠等还原剂。

取代: 在受控条件下使用各种卤化剂和亲核试剂.

科学研究应用

Nutritional Supplementation

Role in Metabolism:

(+)-Carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria for energy production. This function makes it a popular supplement for enhancing athletic performance and promoting weight loss.

Clinical Applications:

Research indicates that carnitine supplementation can benefit individuals with certain metabolic disorders, such as primary carnitine deficiency, which affects fatty acid oxidation. In these cases, supplementation helps restore normal metabolic function and improves patient outcomes .

Cardiovascular Health

Cardioprotective Effects:

Studies have shown that (+)-carnitine can improve heart function in patients with heart disease. It has been associated with reduced symptoms of angina and improved exercise tolerance in individuals with coronary artery disease .

Mechanisms of Action:

The cardioprotective effects are attributed to its ability to enhance mitochondrial function, reduce oxidative stress, and improve lipid profiles by decreasing triglycerides and increasing HDL cholesterol levels .

Neurological Disorders

Potential in Treating Neuropathy:

(+)-Carnitine hydrochloride has been investigated for its efficacy in treating diabetic peripheral neuropathy. Clinical trials suggest that it may alleviate symptoms such as pain and numbness by improving nerve conduction and reducing oxidative damage to nerve cells .

Cognitive Function:

Research indicates that carnitine may have neuroprotective properties, potentially benefiting conditions like Alzheimer’s disease and age-related cognitive decline. It appears to improve mitochondrial function in neurons, which is critical for maintaining cognitive health .

Cancer Cachexia

Therapeutic Use:

Clinical studies have explored the use of (+)-carnitine in managing cancer cachexia, a syndrome characterized by severe weight loss and muscle wasting. Supplementation has shown promise in improving muscle mass and strength in patients undergoing cancer treatment .

Mechanisms:

The anti-wasting effects are thought to stem from carnitine's ability to inhibit protein degradation pathways and promote muscle protein synthesis, thereby counteracting the effects of cachexia .

Athletic Performance

Enhancement of Exercise Capacity:

Athletes often use (+)-carnitine to enhance performance and recovery. Research suggests that it can reduce muscle soreness post-exercise and improve recovery times by decreasing lactate accumulation during intense workouts .

Studies on High-Intensity Training:

A study indicated that combining L-carnitine with high-intensity interval training led to significant improvements in body composition and exercise performance compared to placebo groups .

Data Table: Summary of Research Findings on this compound Applications

Case Studies

-

Case Study on Cancer Cachexia:

A clinical trial involving cancer patients demonstrated that those receiving L-carnitine supplementation had a significant increase in lean body mass compared to those receiving a placebo. The study highlighted improvements in quality of life metrics related to fatigue and physical capability . -

Study on Diabetic Neuropathy:

In a double-blind study, diabetic patients treated with (+)-carnitine experienced marked reductions in neuropathic pain scores compared to the control group over a 12-week period, suggesting its effectiveness as a therapeutic agent for this condition .

作用机制

D-肉碱盐酸盐通过抑制 L-肉碱的活性来发挥作用。它与 L-肉碱竞争,与参与脂肪酸代谢的肉碱转运蛋白和酶结合。 这种抑制会导致长链脂肪酸转运到线粒体的减少,从而减少能量产生并可能导致毒性作用 .

相似化合物:

L-肉碱: 天然存在的形式,对于脂肪酸代谢至关重要。

DL-肉碱: D 和 L 形式的消旋混合物。

乙酰 L-肉碱: L-肉碱的乙酰化形式,在认知功能方面有额外的益处 .

独特性: D-肉碱盐酸盐在其对 L-肉碱活性的抑制作用方面是独一无二的。 虽然 L-肉碱对能量产生是有益且必不可少的,但 D-肉碱可能是有毒的,主要用于研究以研究肉碱抑制的影响 .

相似化合物的比较

L-Carnitine: The naturally occurring form that is essential for fatty acid metabolism.

DL-Carnitine: A racemic mixture of D and L forms.

Acetyl L-Carnitine: An acetylated form of L-carnitine that has additional benefits in cognitive function .

Uniqueness: D-Carnitine hydrochloride is unique in its inhibitory effects on L-carnitine activity. While L-carnitine is beneficial and essential for energy production, D-carnitine can be toxic and is used primarily in research to study the effects of carnitine inhibition .

生物活性

(+)-Carnitine hydrochloride, commonly referred to as L-carnitine, is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids and energy production in the body. Its biological activities are diverse, affecting various organ systems and metabolic pathways. This article reviews the biological activity of L-carnitine, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Function

L-carnitine is synthesized endogenously from the amino acids lysine and methionine and is primarily stored in skeletal muscle. Its main function is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, thus contributing to energy production. The compound is also involved in the removal of toxic acyl groups from cells, which helps maintain cellular homeostasis .

L-carnitine's biological activity can be attributed to several key mechanisms:

- Fatty Acid Transport : L-carnitine binds to long-chain fatty acids to form acylcarnitines, which are transported across the mitochondrial membrane by specific transporters. This process is crucial for the β-oxidation of fatty acids, leading to ATP production.

- Antioxidant Properties : L-carnitine exhibits antioxidant effects by reducing oxidative stress in various tissues. It enhances mitochondrial function and protects against cellular damage caused by reactive oxygen species (ROS) .

- Cardioprotection : Studies have indicated that L-carnitine can reduce myocardial ischemia-reperfusion injury and improve cardiac function by lowering oxidative stress and inflammation .

Table 1: Summary of Key Research Studies on L-Carnitine

Case Studies

- Cardiac Health : A clinical trial involving patients with heart disease demonstrated that L-carnitine supplementation led to improved exercise tolerance and reduced angina episodes. The study highlighted its role in enhancing mitochondrial function and reducing oxidative stress in cardiac tissues.

- Fatty Liver Disease : In a study using a high-fat diet-induced fatty liver model, administration of L-carnitine resulted in decreased lipid deposition in the liver and increased levels of metabolites associated with β-oxidation, indicating its effectiveness in improving liver health .

- Cerebral Vasospasm : Research on experimental subarachnoid hemorrhage models indicated that L-carnitine significantly improved vessel lumen size and reduced wall thickness, demonstrating its potential as a treatment for vasospasm-related conditions .

Therapeutic Applications

L-carnitine has been investigated for various therapeutic applications:

- Cardiovascular Diseases : Due to its cardioprotective effects, L-carnitine is being explored as a treatment for conditions like ischemic heart disease and heart failure.

- Metabolic Disorders : It plays a role in managing metabolic syndromes such as obesity and type 2 diabetes by enhancing lipid metabolism and improving insulin sensitivity.

- Neurological Disorders : Given its ability to cross the blood-brain barrier, acetyl-L-carnitine (a derivative) has been studied for neuroprotective effects in conditions like Alzheimer’s disease and depression .

属性

IUPAC Name |

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142995 | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-44-4 | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。